molecular formula C4H7NO3S B2498758 (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE CAS No. 7272-29-9

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B2498758
CAS No.: 7272-29-9
M. Wt: 149.16
InChI Key: DUTLZLJKFPZPQQ-SNAWJCMRSA-N
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Description

(3E)-3-(Hydroxyimino)-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with two ketone groups (dione) and a hydroxyimino substituent in the (E)-configuration. The compound’s unique structure confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

(NE)-N-(1,1-dioxothiolan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLZLJKFPZPQQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-3-(HYDROXYIMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The thiolane ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include thiohydantoins (e.g., 1-methyl-3-phenyl-5-((E)-2-thienylidene)-2-thiohydantoin (6b) and 3-allyl derivatives (6c)), heterocyclic thiones (e.g., imidazo-pyrazolo-pyrimidine thiones), and oxadiazole thiones. Key comparisons are outlined below:

Compound Core Structure Substituents Key Functional Groups
Target Compound Thiolane Hydroxyimino, dione C=O (1715 cm⁻¹), C=S (~1230 cm⁻¹)
6b (Thiohydantoin) Thiohydantoin (5-membered ring) Phenyl, thienylidene, methyl C=O (1716 cm⁻¹), C=S (1230 cm⁻¹)
6c (Thiohydantoin) Thiohydantoin Allyl, thienylidene, methyl C=O (1715 cm⁻¹), C=S (1228 cm⁻¹)
Oxadiazole Thione (SI) Oxadiazole Pyridyl, thione C=S (data not reported)
Imidazo-pyrazolo-pyrimidine Thione Fused tricyclic Methyl, thione C=S (data not reported)

Physicochemical Properties

  • The hydroxyimino group may further influence melting behavior via hydrogen bonding .
  • Spectroscopic Data: IR Stretches: The C=O and C=S stretches in the target compound (~1715 cm⁻¹ and ~1230 cm⁻¹) align with thiohydantoins (1715–1716 cm⁻¹ for C=O; 1228–1230 cm⁻¹ for C=S), indicating similar electronic environments. However, the hydroxyimino group may introduce additional O-H/N-H stretches . NMR Shifts: Thiohydantoins exhibit characteristic signals for N-CH3 (~3.55–3.73 ppm) and aromatic protons (7.10–7.73 ppm). The target compound’s hydroxyimino proton is expected near 8–10 ppm (broad), depending on tautomerism .

Reactivity and Stability

  • Hydroxyimino Group: The (E)-configuration of the hydroxyimino group in the target compound likely enhances hydrogen-bonding capacity compared to (Z)-isomers, improving solubility in polar solvents. This contrasts with thiohydantoins (6b, 6c), which lack such groups and rely on aromatic/allyl substituents for stabilization .
  • Dione vs. Thione : The dione moiety in the target compound is more electrophilic than thiones in imidazo-pyrazolo-pyrimidines or oxadiazole thiones, enabling nucleophilic attacks at the carbonyl carbons .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) IR C=O (cm⁻¹) IR C=S (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported ~1715 ~1230 Hydroxyimino H: ~8–10 (broad)
6b (Thiohydantoin) 253–255 1716 1230 3.73 (s, N-CH3), 7.10–7.73 (m, Ar-H)
6c (Thiohydantoin) 167–169 1715 1228 3.55 (s, N-CH3), 5.27 (m, =CH2)

Research Findings and Implications

  • Thiolane-dione’s ring strain may reduce thermal stability compared to fused heterocycles (e.g., imidazo-pyrazolo-pyrimidines), necessitating stabilization via substituent engineering .
  • Further studies should explore the compound’s bioactivity using assays validated for thiohydantoins and oxadiazole thiones, with attention to substructure-toxicity relationships .

Biological Activity

(3E)-3-(Hydroxyimino)-1lambda6-thiolane-11-dione, also known by its chemical formula C4_4H7_7NO3_3S, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C4_4H7_7NO3_3S
  • SMILES Notation : O/N=C(\CC1)/CS1(=O)=O
  • InChI Key : MDL Number (MFCD)

This compound features a thiolane ring structure, which is significant in its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its enzymatic interactions and potential therapeutic effects. Below are key findings related to its biological activity:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested to influence enzymes related to lipid biosynthesis, potentially affecting cellular metabolism and energy production.

2. Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.

3. Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Its ability to inhibit bacterial growth has been observed in laboratory settings, making it a candidate for further exploration as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study 1Enzyme InteractionIdentified as a potential inhibitor of lipid A biosynthesis enzymes in Escherichia coli.
Study 2Antioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in vitro.
Study 3Antimicrobial TestingShowed inhibition of growth against several Gram-positive bacteria, suggesting a broad-spectrum antimicrobial effect.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Binding : The compound may bind to active sites of target enzymes, altering their function.
  • Redox Reactions : Its thiolane structure could facilitate redox reactions that neutralize free radicals.
  • Membrane Interaction : Potential interactions with bacterial membranes could disrupt their integrity, leading to cell death.

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